cimigenoside cycloartane triterpenoid chemical structure and properties
cimigenoside cycloartane triterpenoid chemical structure and properties
Cimigenoside: A Comprehensive Technical Guide on the Structure, Isolation, and Pharmacology of a Bioactive Cycloartane Triterpenoid
Executive Summary
Cimigenoside (Cimigenol 3-O-β-D-xylopyranoside) is a prominent cycloartane-type triterpenoid saponin isolated predominantly from the rhizomes of the Cimicifuga genus (e.g., Cimicifuga racemosa, C. heracleifolia, C. foetida)[1]. Characterized by its unique tetracyclic triterpene backbone and xylopyranoside linkage, cimigenoside has emerged as a high-value phytochemical in modern drug discovery[]. This whitepaper provides a rigorous examination of its physicochemical properties, establishes field-validated protocols for its extraction and isolation, and delineates its molecular mechanisms in oncology and immunology.
Chemical Structure and Physicochemical Properties
Cimigenoside exhibits an amphiphilic nature due to its hydrophobic cycloartane aglycone (cimigenol) and hydrophilic β-D-xylopyranoside moiety[][3]. The 9,19-cyclolanostane scaffold is highly rigid, providing a stable three-dimensional conformation that is critical for its interaction with specific protein targets, such as the γ-secretase complex[4].
Table 1: Physicochemical and Structural Parameters of Cimigenoside
| Property | Value |
| Chemical Formula | C35H56O9[5] |
| Molecular Weight | 620.8 g/mol [5] |
| IUPAC Name | (2S,3R,4S,5R)-2-[[(1S,2R,3S,4R,7R,9S,12R,14S,17R,18R,19R,21R,22S)-2-hydroxy-22-(2-hydroxypropan-2-yl)-3,8,8,17,19-pentamethyl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-9-yl]oxy]oxane-3,4,5-triol[] |
| Melting Point | 269–271 °C[] |
| LogP (Predicted) | 3.12[6] |
| Topological Polar Surface Area (TPSA) | 138 Ų[5][6] |
| Solubility Profile | Soluble in methanol, ethanol, and DMSO; insoluble in aqueous buffers[] |
Extraction and Isolation Methodology
The isolation of cimigenoside requires a multi-step fractionation strategy to separate it from closely related triterpenoids (e.g., actein, 26-deoxyactein) and polyphenols[7][8]. The following protocol is designed to maximize yield while preserving the integrity of the glycosidic bond.
Protocol 1: Step-by-Step Isolation of Cimigenoside
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Primary Extraction : Pulverize dried Cimicifuga rhizomes and subject to reflux extraction using 80% methanol at 80°C for 3 hours[8].
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Causality: The 80% methanol system provides the optimal dielectric constant to solubilize both the lipophilic cycloartane core and the polar sugar moiety, while the moderate heat accelerates mass transfer without hydrolyzing the xylopyranoside linkage.
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Solvent Partitioning : Concentrate the extract under reduced pressure to remove the methanol. Suspend the aqueous residue in distilled water and partition successively with petroleum ether (to remove lipids) and ethyl acetate (EtOAc)[7].
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Causality: Cimigenoside preferentially partitions into the EtOAc fraction due to its moderate LogP (3.12), effectively separating it from highly polar polysaccharides and highly non-polar sterols[6].
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Silica Gel Column Chromatography : Load the EtOAc fraction onto a normal-phase silica gel column. Elute with a gradient of petroleum ether-EtOAc-MeOH (e.g., 10:7:0.5)[7].
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Causality: Normal-phase chromatography separates the triterpenoid saponins based on their hydrogen-bonding capacity. The gradual increase in methanol elutes the glycosides sequentially.
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Preparative RP-18 HPLC : Subject the cimigenoside-enriched subfraction to reverse-phase high-performance liquid chromatography (RP-18) using an Acetonitrile (ACN)-Water gradient[7].
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Causality: The hydrophobic C18 stationary phase interacts strongly with the cycloartane backbone. The ACN/H2O gradient resolves cimigenoside from structural analogs based on minute differences in aliphatic chain polarity, yielding >98% purity[].
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Workflow for the extraction and chromatographic isolation of cimigenoside.
Pharmacological Properties and Biological Activity
Cimigenoside has demonstrated potent bioactivity, particularly in oncology and immunology, functioning through the modulation of multiple signal transduction cascades[1][9].
4.1. Anti-Tumor Mechanisms Cimigenoside acts as a multi-target inhibitor in various malignancies:
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Breast Cancer : It functions as a novel γ-secretase inhibitor. By blocking the γ-secretase/Notch axis, cimigenoside significantly inhibits the proliferation and metastasis of human breast cancer cells[4].
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Lung Cancer (A549 Cells) : Administration of cimigenoside (at doses of 0, 1, 2, and 5 μmol/L) suppresses the activation of the NF-κB signaling pathway, thereby reducing cell viability and inducing apoptosis in A549 non-small cell lung cancer cells[1][10].
4.2. Anti-Inflammatory and Immunomodulatory Effects In models of airway inflammation and pneumonia, Cimicifuga extracts regulate the IL-6/JAK/STAT3 and TLR4/IL-1β-IRAK/NF-κB pathways[11]. Cimigenoside specifically exhibits immunomodulatory effects on Poly(I:C)-induced airway inflammation[11]. Furthermore, in dermatological applications, a natural compound mixture containing cimigenoside (alongside emodin, genipin, chlorogenic acid, and ginsenoside Rb1) ameliorates psoriasis-like skin lesions by suppressing keratinocyte hyperproliferation and inflammation[12].
Molecular signaling pathways modulated by cimigenoside in cancer and inflammation.
Experimental Validation: In Vitro Assays
To validate the anti-proliferative efficacy of isolated cimigenoside, researchers must employ standardized, self-validating cell-based assays[10].
Protocol 2: Evaluation of Anti-Proliferative Activity (MTT Assay)
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Cell Culture & Seeding : Culture A549 or MCF-7 cells in DMEM supplemented with 10% FBS. Seed at a density of 5 × 10³ cells/well in a 96-well plate and incubate for 24 hours at 37°C in 5% CO₂[10][12].
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Compound Treatment : Prepare a stock solution of cimigenoside in DMSO. Treat cells with varying concentrations (e.g., 1, 2, 5, 10 μM) for 24, 48, and 72 hours[1][12].
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Causality: Ensure the final DMSO concentration in the wells is strictly <0.1% to prevent solvent-induced cytotoxicity. Time- and dose-dependent profiling is required to calculate the IC₅₀ and distinguish between cytostatic and cytotoxic effects.
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MTT Incubation : Add 20 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.
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Causality: Viable cells with active mitochondrial reductases cleave the tetrazolium ring, forming purple formazan crystals. Dead cells lack this enzymatic activity, creating a self-validating metric for viability.
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Solubilization & Readout : Discard the media and dissolve the formazan crystals in 150 μL of DMSO. Measure absorbance at 490 nm using a microplate reader. Calculate cell viability relative to the vehicle control[10].
Conclusion
Cimigenoside stands out as a highly bioactive cycloartane triterpenoid with significant therapeutic potential. Its unique structural topology allows it to interface with critical oncogenic and inflammatory pathways, including γ-secretase and NF-κB[4][10]. Future drug development efforts should focus on structural modifications to enhance its aqueous solubility and in vivo bioavailability, paving the way for novel targeted therapies.
Sources
- 1. Traditional uses, phytochemistry, pharmacology, quality control and clinical studies of Cimicifugae Rhizoma: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CAS 27994-11-2: Cimigenol-3-O-β-D-xylpyranoside [cymitquimica.com]
- 4. Cimigenoside functions as a novel γ-secretase inhibitor and inhibits the proliferation or metastasis of human breast ca… [ouci.dntb.gov.ua]
- 5. Cimigenol xyloside | C35H56O9 | CID 16088242 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CNP0404554.2 - COCONUT [coconut.naturalproducts.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Buy Cimigenoside | 27994-11-2 [smolecule.com]
- 10. researchgate.net [researchgate.net]
- 11. dovepress.com [dovepress.com]
- 12. Natural Compound Mixture, Containing Emodin, Genipin, Chlorogenic Acid, Cimigenoside, and Ginsenoside Rb1, Ameliorates Psoriasis-Like Skin Lesions by Suppressing Inflammation and Proliferation in Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
